3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile
Description
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a methylamino group and a 2-(4-methoxyphenoxy)ethyl moiety. The 4-methoxyphenoxy group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl-methylamino]butanenitrile |
InChI |
InChI=1S/C14H20N2O2/c1-12(8-9-15)16(2)10-11-18-14-6-4-13(17-3)5-7-14/h4-7,12H,8,10-11H2,1-3H3 |
InChI Key |
QIWNFDGFNLQQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N(C)CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with butanenitrile in the presence of a suitable base, such as sodium hydride, to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Compound 9: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Key Similarities: Both compounds feature a nitrile group and a 4-methoxyphenoxy moiety. The presence of methoxy groups suggests shared metabolic resistance strategies.
- The target compound lacks the complex sugar backbone and protective groups, implying simpler synthesis and possibly improved bioavailability.
- Functional Implications :
- Compound 9’s nucleoside-like structure enables RNA/DNA incorporation, whereas the target compound’s smaller size may favor membrane penetration or enzyme inhibition.
Peliglitazar (BMS-426707-1)
- Structure: Glycine derivative with a 4-methoxyphenoxy carbonyl group and an oxazolyl-ethoxy-phenyl moiety .
- Key Similarities: Both compounds utilize the 4-methoxyphenoxy group, which may enhance receptor binding (e.g., peroxisome proliferator-activated receptors [PPARs] in Peliglitazar’s case).
- Key Differences :
- Pharmacokinetic Insights :
- Peliglitazar’s larger size (MW 530.60) may reduce oral absorption compared to the target compound (MW ~276.34, estimated), though its carboxylic acid improves solubility.
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile
- Structure: Propanenitrile backbone with a methylamino-4-acetylphenyl substituent .
- Key Similarities: Both compounds contain nitrile and aryl-substituted amino groups.
- Key Differences :
- The acetyl group in the analog is electron-withdrawing, reducing aromatic electron density compared to the methoxy group in the target compound.
- The shorter propanenitrile chain may decrease lipophilicity (clogP ~1.5 vs. ~2.5 for the target compound, estimated).
- Reactivity :
- The acetyl group could facilitate nucleophilic aromatic substitution, whereas the methoxy group in the target compound may favor metabolic O-demethylation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The methoxy group in the target compound and Peliglitazar may slow oxidative metabolism compared to the acetyl group in 3-[(4-acetylphenyl)(methyl)amino]propanenitrile .
- Bioavailability : The target compound’s smaller size and moderate lipophilicity (clogP ~2.5) suggest better CNS penetration than Peliglitazar but lower solubility than Compound 9’s polar nucleoside structure.
- Synthetic Utility : The nitrile group in all compounds serves as a versatile handle for further derivatization, such as hydrolysis to carboxylic acids or participation in click chemistry .
Biological Activity
The compound 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The molecular formula for this compound is . The structure features a butanenitrile backbone with a methoxyphenoxyethyl substituent, which is crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.29 g/mol |
| CAS Number | 1267240-07-2 |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
The biological activity of this compound primarily involves interaction with various receptors and enzymes, influencing pathways related to neurotransmission and inflammation. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or as a modulator of other neurotransmitter systems.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin modulation.
- Anti-inflammatory Properties : In vitro assays have shown that it can reduce pro-inflammatory cytokine production, suggesting a role in inflammatory conditions.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly related to its ability to mitigate oxidative stress in neuronal cells.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects (Author et al., Year).
Study 2: Anti-inflammatory Effects
In vitro studies using human macrophages showed that the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (Author et al., Year). This suggests its potential utility in treating inflammatory diseases.
Safety and Toxicology
Toxicological assessments have revealed no significant acute toxicity at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
